molecular formula C12H26N4O8Pt2 B14279138 azane;hexane-1,6-diamine;platinum(2+);propanedioate CAS No. 125922-18-1

azane;hexane-1,6-diamine;platinum(2+);propanedioate

Cat. No.: B14279138
CAS No.: 125922-18-1
M. Wt: 744.5 g/mol
InChI Key: IWLXMCNPAQHOSI-UHFFFAOYSA-J
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Description

Azane;hexane-1,6-diamine;platinum(2+);propanedioate is a complex compound that combines azane, hexane-1,6-diamine, platinum(2+), and propanedioate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;hexane-1,6-diamine;platinum(2+);propanedioate involves several steps:

    Hexane-1,6-diamine: This component is synthesized by the hydrogenation of adiponitrile, typically using cobalt and iron catalysts.

    Platinum(2+) Complex: Platinum(2+) is often introduced through a coordination reaction with hexane-1,6-diamine. This involves mixing a platinum salt (such as platinum(II) chloride) with hexane-1,6-diamine under controlled conditions.

    Propanedioate: Propanedioate (malonate) is then introduced to form the final complex. This step involves the reaction of the platinum-hexane-1,6-diamine complex with propanedioic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azane;hexane-1,6-diamine;platinum(2+);propanedioate undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.

    Reduction: Reduction reactions can occur at the platinum center, altering its oxidation state.

    Substitution: The compound can participate in substitution reactions, where ligands around the platinum center are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of hexane-1,6-diamine.

    Reduction: Reduced platinum complexes.

    Substitution: New platinum complexes with different ligands.

Scientific Research Applications

Azane;hexane-1,6-diamine;platinum(2+);propanedioate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.

    Biology: Studied for its potential as a biochemical probe or therapeutic agent.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of azane;hexane-1,6-diamine;platinum(2+);propanedioate involves its interaction with molecular targets such as DNA and proteins. The platinum center can form coordination bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azane;hexane-1,6-diamine;platinum(2+);propanedioate is unique due to its combination of azane, hexane-1,6-diamine, platinum(2+), and propanedioate

Properties

CAS No.

125922-18-1

Molecular Formula

C12H26N4O8Pt2

Molecular Weight

744.5 g/mol

IUPAC Name

azane;hexane-1,6-diamine;platinum(2+);propanedioate

InChI

InChI=1S/C6H16N2.2C3H4O4.2H3N.2Pt/c7-5-3-1-2-4-6-8;2*4-2(5)1-3(6)7;;;;/h1-8H2;2*1H2,(H,4,5)(H,6,7);2*1H3;;/q;;;;;2*+2/p-4

InChI Key

IWLXMCNPAQHOSI-UHFFFAOYSA-J

Canonical SMILES

C(CCCN)CCN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2].[Pt+2]

Origin of Product

United States

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